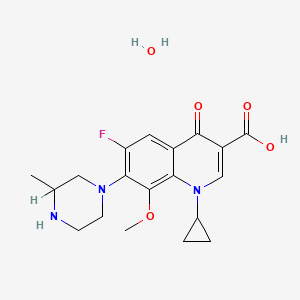

Gatifloxacin hydrate

説明

Gatifloxacin is a synthetic broad-spectrum 8-methoxyfluoroquinolone antibacterial agent for oral or intravenous administration . It is bactericidal and its mode of action depends on blocking bacterial DNA replication by binding itself to an enzyme called DNA gyrase .

Synthesis Analysis

Gatifloxacin has been synthesized through various methods. One approach involves linking the hydroxyl group of three antioxidants (menthol, thymol, and vanillin) to chloroacetyl chloride through a nucleophilic substitution reaction . This forms intermediates which are then reacted with a carboxyl group of Gatifloxacin to form final compounds having ester linkage .

Molecular Structure Analysis

Gatifloxacin has a molecular formula of C19H22FN3O4 . It has a bicyclic aromatic core with a carbon at position 8 . The N-1 cyclopropyl moiety confers enhanced activity against anaerobes and potency against gram-positive organisms .

Chemical Reactions Analysis

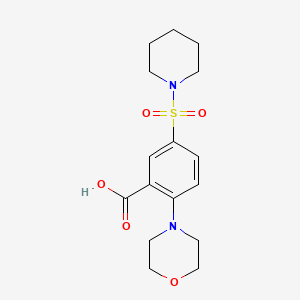

Gatifloxacin has been subjected to various chemical reactions. For instance, new gatifloxacin analogues were synthesized by coupling with different sulfonamide derivatives using chloroacetyl chloride linker . This was done to increase the bulkiness at position 7 of the fluoroquinolone, thereby reducing the efflux of the antibiotic from bacterial cells and consequently reducing bacterial resistance .

科学的研究の応用

Helicobacter Pylori Eradication

Gatifloxacin has been studied for its efficacy as a third-line treatment for Helicobacter pylori eradication. This research focused on assessing its susceptibility and the presence of gyrA mutations (Nishizawa et al., 2008).

Enhancing Ocular Drug Delivery

A study investigated the use of ultrasound treatment to enhance the trans-corneal delivery of gatifloxacin in mouse eyes. This method potentially improves therapeutic effects by increasing the initial intensities and delivery of the drug into the cornea (Jegal et al., 2018).

Treatment of Bacterial Infections

Gatifloxacin has shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness in degrading the fluoroquinolone and reducing antimicrobial activity in aqueous solutions (Caianelo et al., 2017).

Pediatric Applications

Research on the pharmacokinetics and pharmacodynamics of gatifloxacin in children with recurrent otitis media has indicated its equivalence to adult drug exposure. The studies also examined the relationship between drug exposure and response to therapy in pediatric patients (Rubino et al., 2007).

Ophthalmic Use

Despite its ban for oral dosage forms in the US and Canada due to toxicity, gatifloxacin continues to be used in ophthalmic conditions. Its ocular use has been deemed safe and effective against a broad spectrum of bacteria (Schultz, 2012).

Tuberculosis Treatment

Gatifloxacin has been evaluated for its activity against Mycobacterium tuberculosis both in vitro and in murine models. It showed potential for the treatment of tuberculosis, demonstrating sufficient activity alone and in combination with other drugs (Alvirez-Freites et al., 2002).

作用機序

Target of Action

Gatifloxacin, a member of the fourth-generation fluoroquinolone family, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Gatifloxacin acts by inhibiting its primary targets, DNA gyrase and topoisomerase IV . This inhibition prevents the unwinding and supercoiling of bacterial DNA, which are essential steps for DNA replication . As a result, the bacterial DNA replication process is disrupted, leading to bacterial cell death .

Biochemical Pathways

The bactericidal action of Gatifloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are required for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Gatifloxacin disrupts these critical biochemical pathways, leading to the death of the bacterial cells .

Pharmacokinetics

Gatifloxacin exhibits high oral bioavailability (almost 100%), allowing for interchangeable use of oral and intravenous formulations without dosage adjustment . It has a large volume of distribution, low protein binding, and broad tissue distribution . Gatifloxacin is primarily excreted unchanged in the urine (>80%) . The pharmacokinetics of Gatifloxacin are linear and time-independent at doses ranging from 200 to 800 mg .

Result of Action

The primary result of Gatifloxacin’s action is the death of bacterial cells . By inhibiting the enzymes necessary for DNA replication and repair, Gatifloxacin prevents the bacteria from multiplying, leading to their eventual death . This makes Gatifloxacin effective against a wide variety of infections in the body .

Action Environment

The action of Gatifloxacin can be influenced by various environmental factors. For instance, the photodegradation of Gatifloxacin in water follows pseudo-first-order kinetics . The presence of the drug in environmental matrices has been reported, and factors such as light, pH, and temperature can affect its degradation . Moreover, the polarity and water solubility of Gatifloxacin can affect its equilibrium, sorption–desorption, and sequestration processes in the soil environment .

生化学分析

Biochemical Properties

Gatifloxacin exhibits its antibacterial properties by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Gatifloxacin prevents bacteria from replicating and repairing their DNA, leading to bacterial death .

Cellular Effects

Gatifloxacin has a broad-spectrum activity against various types of bacteria, including Gram-positive, Gram-negative, and anaerobic bacteria . It interferes with bacterial cell function by disrupting DNA replication and transcription, which ultimately leads to cell death .

Molecular Mechanism

The molecular mechanism of Gatifloxacin involves the inhibition of the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . Gatifloxacin binds to these enzymes and inhibits their activity, thereby preventing the bacteria from replicating and repairing their DNA .

Temporal Effects in Laboratory Settings

Gatifloxacin exhibits excellent in vitro activity against a wide variety of respiratory tract pathogens, many gram-negative aerobic organisms, and Bacteroides fragilis

Metabolic Pathways

Gatifloxacin undergoes limited biotransformation in humans with less than 1% of the dose excreted in the urine as ethylenediamine and methylethylenediamine metabolites .

Transport and Distribution

Gatifloxacin has a high apparent volume of distribution (1.6 or 1.7 L/kg with oral and 1.5 L/kg with intravenous administration) and exhibits low serum protein binding (20%) . It generally penetrates well to target tissues and body fluids .

特性

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4.H2O/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOOSVJZBQQMBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00939306 | |

| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180200-66-2 | |

| Record name | Gatifloxacin sesquihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180200-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

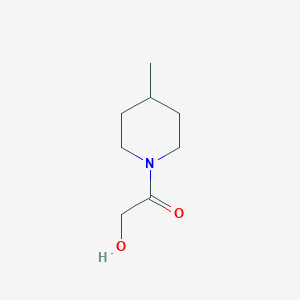

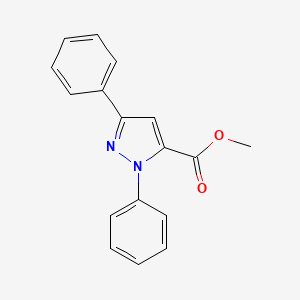

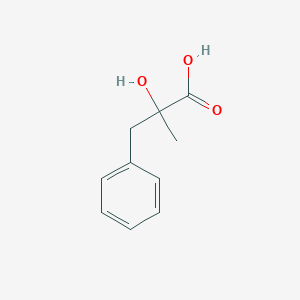

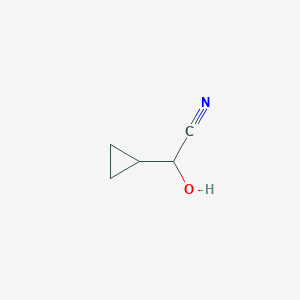

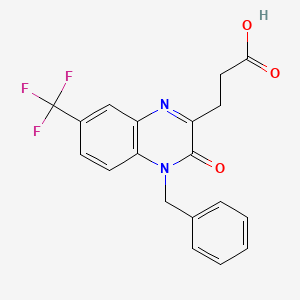

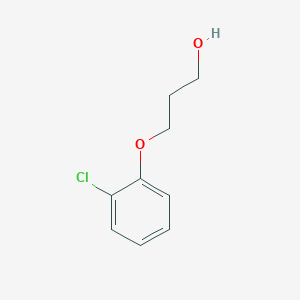

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3340389.png)

![1-(4-Fluoro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B3340400.png)

![N-[4-(N-Hydroxyethanimidoyl)phenyl]acetamide](/img/structure/B3340401.png)

![2-Chloro-N-[4-(4-hexyl-phenyl)-thiazol-2-yl]-acetamide](/img/structure/B3340426.png)

![5-[Benzyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B3340439.png)

![3(2H)-Benzofuranone, 2-[(4-fluorophenyl)methylene]-6-hydroxy-](/img/structure/B3340448.png)